Enzyme Substrate Kinetics: Putrescine vs. Cadaverine in Plant Amine Oxidase
In a direct kinetic comparison, the amine oxidase from sainfoin (Onobrychis viciifolia) exhibited a Km of 0.24 mM for 1,4-diaminobutane (putrescine), whereas the homolog 1,5-diaminopentane (cadaverine) showed a 2.7-fold lower Km of 0.09 mM, indicating higher affinity [1]. However, the maximum oxidation rate (Vmax) for cadaverine at saturating concentration was 2.7-fold higher than that for putrescine [1]. This demonstrates that while cadaverine binds more tightly, putrescine is a distinct kinetic entity with a different catalytic turnover profile. Furthermore, in pea seedling amine oxidase (PSAO), 1,4-diaminobutane was assigned a relative specific activity of 100%, while the shorter 1,3-diaminopropane showed zero detectable activity [2].
| Evidence Dimension | Enzyme Kinetics: Km (affinity) and Relative Specific Activity |
|---|---|
| Target Compound Data | Km = 0.24 mM (sainfoin AO); Relative specific activity = 100% (PSAO) |
| Comparator Or Baseline | 1,5-diaminopentane (cadaverine): Km = 0.09 mM, Vmax 2.7x higher; 1,3-diaminopropane: Relative activity = 0% |
| Quantified Difference | Cadaverine Km is 2.7x lower (higher affinity), but its Vmax is 2.7x higher; 1,3-diaminopropane is completely inactive. |
| Conditions | Sainfoin (Onobrychis viciifolia) amine oxidase and Pea seedling (Pisum sativum) amine oxidase (CuAO, EC 1.4.3.6). |
Why This Matters
This directly informs procurement for enzymatic studies: putrescine is the essential reference substrate for benchmarking plant CuAO activity, and using a shorter or longer diamine will yield either zero signal or a completely different kinetic profile, invalidating comparative analysis.
- [1] Zajoncová, L., et al. (1999). Comparison of kinetic properties of amine oxidases from sainfoin and lentil. IUBMB Life, 47(6), 907-914. View Source
- [2] Kivirand, K., et al. (2009). Purification and properties of amine oxidase from pea seedlings. Proceedings of the Estonian Academy of Sciences, 58(3), 166-174. View Source
